4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid

Vue d'ensemble

Description

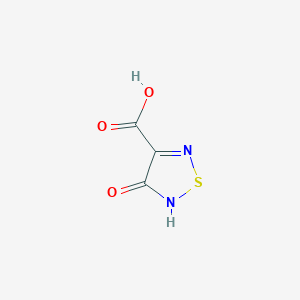

L'acide 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylique est un composé hétérocyclique appartenant à la classe des thiadiazoles. Ce composé contient un cycle à cinq chaînons avec un atome de soufre, deux atomes d'azote et un groupe acide carboxylique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylique implique généralement la réaction d'halogénures d'hydrazonoyle avec du thiocyanate de potassium ou des dérivés de thiosemicarbazide. La réaction est effectuée en présence d'une base telle que la triéthylamine dans un solvant d'éthanol . Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final.

Méthodes de production industrielle

La production industrielle de l'acide 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylique suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et une surveillance continue des paramètres de réaction pour maintenir la cohérence et la qualité. Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

L'acide 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le composé en thiols ou en thioéthers.

Substitution : Le groupe acide carboxylique peut être substitué par d'autres groupes fonctionnels tels que des esters ou des amides.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour garantir la sélectivité et le rendement.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiols, les thioéthers, les esters et les amides. Ces produits ont des applications diverses dans divers domaines, y compris les produits pharmaceutiques et la science des matériaux .

Applications de la recherche scientifique

L'acide 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylique a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.

Mécanisme d'action

Le mécanisme d'action de l'acide 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut chélatiser des ions métalliques tels que le magnésium, qui est essentiel à son activité biologique . Le composé peut également inhiber les enzymes en se liant à leurs sites actifs, perturbant ainsi leur fonction normale .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₃H₂N₂O₃S

- Molecular Weight : 146.125 g/mol

- Structure : The compound features a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, along with a carboxylic acid group and a hydroxyl group.

Pharmaceutical Applications

-

Antimicrobial Activity

- Overview : 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid exhibits potential as an antimicrobial agent. Its structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways.

- Case Study : Research indicates that derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against bacteria and fungi. For instance, derivatives showed significant activity against Staphylococcus aureus and Escherichia coli .

-

LDHA Inhibition

- Mechanism of Action : The compound has been identified as an inhibitor of lactate dehydrogenase (LDHA), an enzyme critical in the metabolic pathway of cancer cells. By inhibiting LDHA, this compound may reduce lactate production and limit tumor growth.

- Research Findings : Studies have demonstrated that this inhibition can lead to decreased viability of cancer cells in vitro .

- Cardiovascular Applications

Agricultural Applications

- Pesticide Development

- Functionality : The compound's biological activity makes it a candidate for developing new pesticides or herbicides. Its ability to disrupt metabolic processes in pests could lead to effective pest control solutions.

- Research Insights : Preliminary studies indicate that formulations containing this compound can inhibit the growth of certain plant pathogens .

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

| Method | Description |

|---|---|

| Reaction with Epihalohydrin | Involves the reaction of 4-hydroxy-1,2,5-thiadiazole with epihalohydrin to produce various derivatives. |

| Esterification | The use of N-bromosuccinimide followed by esterification to yield alkyl esters has been explored for enhancing solubility and bioactivity. |

| Reductive Alkylation | This method allows for the introduction of various substituents that can modify the compound's biological activity. |

Mécanisme D'action

The mechanism of action of 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can chelate metal ions such as magnesium, which is essential for its biological activity . The compound can also inhibit enzymes by binding to their active sites, thereby disrupting their normal function .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires à l'acide 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylique comprennent :

- Dérivés de 1,3,4-thiadiazole

- Dérivés de 1,2,4-thiadiazole

- Dérivés de 1,2,5-oxadiazole

Unicité

Ce qui distingue l'acide 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylique de ces composés similaires, c'est sa combinaison unique d'un cycle thiadiazole avec un groupe acide carboxylique. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .

Activité Biologique

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring with a hydroxyl group and a carboxylic acid functional group. The presence of these functional groups contributes to its biological properties, including antibacterial and anti-inflammatory effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. A study highlighted that derivatives of thiadiazoles are particularly potent against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL .

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 3.91 - 62.5 | |

| Nitrofurantoin (reference) | Antibacterial | Varies |

2. Anti-inflammatory Properties

Thiadiazole compounds are known for their anti-inflammatory activities. The incorporation of the thiadiazole ring in drug design has been associated with reduced inflammation in various models. Studies have shown that certain derivatives can inhibit inflammatory mediators effectively .

3. Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against Staphylococcus aureus strains compared to standard antibiotics like nitrofurantoin .

Study on Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory effects of thiadiazoles in animal models. The results indicated that compounds containing the thiadiazole ring could significantly reduce edema and inflammatory cytokine levels in treated subjects .

Propriétés

IUPAC Name |

4-oxo-1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3S/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZITYNLUYJDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45654-48-6 | |

| Record name | 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.